molecular formula C17H20O6 B13449516 Herbaridine B

Herbaridine B

Cat. No.: B13449516
M. Wt: 320.3 g/mol
InChI Key: XWDPPCCHTXTSRZ-NVGCLXPQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Herbaridine B can be synthesized through various organic reactions. Common synthetic strategies include the Oxa-Pictet–Spengler reaction, Hauser–Kraus annulation, and other Michael additions . These reactions typically involve the use of specific catalysts and solvents under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using the ascomycete fungus IBWF79B-90A. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Herbaridine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones .

Scientific Research Applications

Mechanism of Action

Herbaridine B exerts its effects primarily through its interaction with cellular components. It targets specific enzymes and proteins, disrupting their normal function. This disruption leads to cell death in microbial and cancer cells. The exact molecular pathways involved include the inhibition of key metabolic enzymes and the generation of reactive oxygen species, which cause oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Herbaridine B is structurally related to other naphthoquinones, such as herbarin, dehydroherbarin, and O-methylherbarin . These compounds share similar biological activities but differ in their specific chemical structures and reactivity.

Uniqueness

What sets this compound apart from its analogs is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. For instance, this compound has been shown to exhibit higher cytotoxic activity compared to its analogs, making it a more potent candidate for cancer research .

Properties

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione

InChI

InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1

InChI Key

XWDPPCCHTXTSRZ-NVGCLXPQSA-N

Isomeric SMILES

C[C@@]1(C[C@H]2[C@H](CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC

Canonical SMILES

CC1(CC2C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC

Origin of Product

United States

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